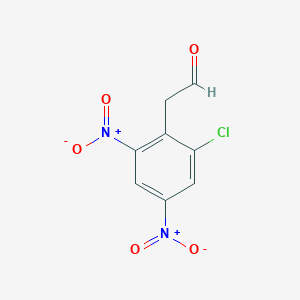

(2-Chloro-4,6-dinitrophenyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

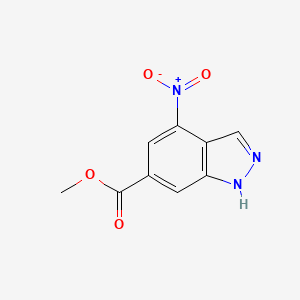

Molecular Structure Analysis

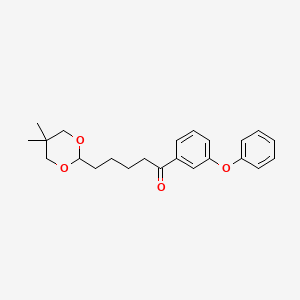

(2-Chloro-4,6-dinitrophenyl)acetaldehyde has a molecular formula of C8H5ClN2O5 . It contains total 21 bond(s); 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aliphatic) and 2 nitro group(s) (aromatic) .Aplicaciones Científicas De Investigación

Chromatographic Analysis

- (2-Chloro-4,6-dinitrophenyl)acetaldehyde is utilized in chromatographic analysis. Meigh (1952) demonstrated the separation of dinitrophenyl-hydrazones of volatile aldehydes and ketones using paper chromatography, highlighting its utility in analyzing complex mixtures (Meigh, 1952).

- Corbin, Schwartz, and Keeney (1960) described liquid-liquid partition chromatography for separating 2,4-dinitrophenylhydrazones of various carbonyl compounds, indicating the role of this compound in such processes (Corbin, Schwartz, & Keeney, 1960).

Environmental Monitoring

- Tanner and Meng (1984) used a technique involving this compound for determining ambient atmospheric levels of formaldehyde and acetaldehyde, showcasing its application in environmental monitoring (Tanner & Meng, 1984).

- Salas and Singh (1986) employed 2,4-dinitrophenylhydrazine derivatives, which are related to this compound, to measure acetaldehyde and formaldehyde in urban ambient air, providing insights into air quality assessment (Salas & Singh, 1986).

Clinical and Biological Applications

- Lynch et al. (1983) developed a method for assaying blood and tissue acetaldehyde, employing a technique that involves derivatives similar to this compound, underlining its relevance in clinical research (Lynch, Lim, Thomas, & Peters, 1983).

- Gill et al. (1992) studied the enzymatic production of acetaldehyde from ethanol in rat brain tissue, where derivatization agents similar to this compound were used for analytical purposes (Gill, Ménez, Lucas, & Deitrich, 1992).

Advanced Analytical Techniques

- Arya and Thakur (1988) explored the degradation products of sorbic acid in aqueous solutions, isolating carbonyl compounds as 2,4-dinitrophenyl hydrazones, a technique related to the use of this compound (Arya & Thakur, 1988).

- Maskarinec, Manning, and Oldham (1981) developed methods for trapping and analyzing low molecular weight carbonyls in gas mixtures, using 2-4-dinitrophenylhydrazones separation, a process where compounds like this compound could be applied (Maskarinec, Manning, & Oldham, 1981).

Propiedades

IUPAC Name |

2-(2-chloro-4,6-dinitrophenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-7-3-5(10(13)14)4-8(11(15)16)6(7)1-2-12/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPGCUJAFYIBJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CC=O)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646927 |

Source

|

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-06-9 |

Source

|

| Record name | (2-Chloro-4,6-dinitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)

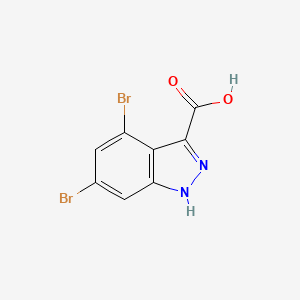

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)

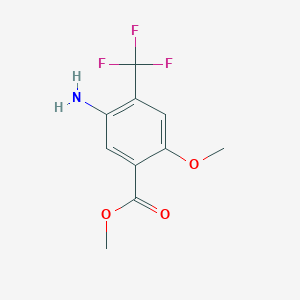

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)